1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique spirocyclic structure, which is known to impart significant biological activity. The presence of a trifluoromethyl group further enhances its pharmacokinetic properties, making it a promising candidate for drug development.
Preparation Methods
The synthesis of 1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Formation of the Prop-2-en-1-one Moiety:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the spirocyclic core, leading to the formation of various derivatives.
Condensation: The prop-2-en-1-one moiety can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium or platinum, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-[9-(Trifluoromethyl)-6-azaspiro[3
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of spirocyclic drugs.
Biology: It has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Industry: Its unique chemical properties make it suitable for use in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound is known to bind covalently to certain proteins, such as the KRAS G12C mutant, inhibiting its activity . This binding occurs through the formation of a covalent bond with a cysteine residue in the protein’s active site, leading to the disruption of its function and subsequent inhibition of cellular proliferation and differentiation.
Comparison with Similar Compounds
1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one can be compared with other spirocyclic compounds and trifluoromethylated molecules:
Spirocyclic Compounds: Similar compounds include spirooxindoles and spirotetrahydroquinolines, which also exhibit significant biological activity due to their unique structures.
Trifluoromethylated Compounds: Compounds like trifluoromethyl ketones and trifluoromethyl amines share the trifluoromethyl group, which enhances their pharmacokinetic properties.
The uniqueness of this compound lies in its combination of a spirocyclic core and a trifluoromethyl group, which imparts both structural stability and enhanced biological activity.
Properties
Molecular Formula |
C12H16F3NO |
---|---|
Molecular Weight |
247.26 g/mol |
IUPAC Name |
1-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one |
InChI |
InChI=1S/C12H16F3NO/c1-2-10(17)16-7-4-9(12(13,14)15)11(8-16)5-3-6-11/h2,9H,1,3-8H2 |
InChI Key |
FLFNMNQPAYQWQQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCC(C2(C1)CCC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.